6-bromo-3-methyl-1,2-dihydroquinolin-2-one
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Overview
Description
6-bromo-3-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by a bromine atom at the 6th position, a methyl group at the 3rd position, and a dihydroquinolinone core. Quinolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-1,2-dihydroquinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a brominating agent.
Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization under acidic or basic conditions to form the quinolinone core.
Methylation: Finally, the methyl group is introduced at the 3rd position through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form quinolinone derivatives or reduced to form dihydroquinoline derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted-3-methyl-1,2-dihydroquinolin-2-one derivatives.
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
6-bromo-3-methyl-1,2-dihydroquinolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinolinone core play crucial roles in binding to these targets, modulating their activity. The exact pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-methyl-3,4-dihydroquinolin-2-one
- 6-bromo-8-methyl-1,2-dihydroquinolin-2-one
- 3-methyl-1,2-dihydroquinolin-2-one
Uniqueness
6-bromo-3-methyl-1,2-dihydroquinolin-2-one is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinolinone derivatives. This unique structure can lead to distinct interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
113092-95-8 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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